molecular formula C21H21ClN4O3 B2500839 5-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide CAS No. 946272-95-3

5-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide

Cat. No.: B2500839
CAS No.: 946272-95-3
M. Wt: 412.87
InChI Key: SJOWQGANUNDYAA-UHFFFAOYSA-N
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Description

5-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure is characterized by a benzamide core linked to an aminopyrimidine moiety via a phenyl bridge. The pyrimidine ring is a common pharmacophore found in compounds designed to modulate various enzymatic targets . Potential Research Applications and Value: Compounds with structural similarities, particularly those featuring a 4-aminopyrimidine cap group, have been investigated as potent and selective inhibitors of histone deacetylases (HDACs), a validated target class in oncology . The presence of the pyrimidine group can be crucial for enhancing polar interactions with enzyme targets and optimizing pharmacokinetic parameters . Furthermore, substituted benzamide derivatives have shown promise in virology research, demonstrating potent activity against viruses such as Respiratory Syncytial Virus (RSV) by suppressing viral replication and modulating host inflammatory responses . The specific substitution pattern on the pyrimidine ring (6-ethoxy-2-methyl) in this compound may be designed to fine-tune properties like solubility, metabolic stability, and binding affinity for a specific target. For Research Use Only: This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

5-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-4-29-20-12-19(23-13(2)24-20)25-15-6-8-16(9-7-15)26-21(27)17-11-14(22)5-10-18(17)28-3/h5-12H,4H2,1-3H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOWQGANUNDYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzamide core, followed by the introduction of the chloro, methoxy, and pyrimidinylamino substituents under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzamide have shown promising activity against various cancer cell lines. A notable study demonstrated that 5-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide exhibited potent anti-proliferative effects against human pancreatic carcinoma (MIA PaCa-2) and colon cancer (HCT-116) cell lines. The compound arrested the G2/M cell cycle phase and induced apoptosis, with a GI50 value of 1.9 µM in MIA PaCa-2 cells .
  • Antimicrobial Activity
    • The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. In vitro studies suggest that it possesses comparable or superior activity compared to established antibiotics like penicillin G and ciprofloxacin. Its effectiveness against mycobacterial strains has also been documented, indicating potential applications in treating infections caused by resistant pathogens .
  • Inhibition of Enzymatic Activity
    • The compound has shown potential in inhibiting specific kinases associated with cancer progression, including vascular endothelial growth factors and platelet-derived growth factors. This inhibition can disrupt tumor angiogenesis and proliferation, making it a candidate for further development as an anti-cancer agent .

Case Study 1: Anticancer Efficacy

A study conducted on various N-(4-sulphamoylphenyl)benzamide derivatives highlighted the anticancer potential of compounds structurally related to this compound. The research found that these derivatives exhibited significant cytotoxicity against ovarian cancer cell lines, supporting their potential as therapeutic agents .

Case Study 2: Antimicrobial Screening

In another study focusing on the antimicrobial properties of benzamide derivatives, compounds similar to this compound were screened against various pathogens. The results indicated substantial inhibitory effects on both Gram-positive and Gram-negative bacteria, reinforcing the importance of this compound in developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Functional Groups

Core Benzamide Scaffold

The benzamide backbone is shared with several pharmacologically active compounds, including:

  • Glibenclamide (5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide) : Features a sulfonylurea group instead of the pyrimidine moiety, enhancing KATP channel inhibition .
  • 5-Chloro-N-(4-isopropylphenyl)-2-methoxybenzamide : Lacks the pyrimidine substituent, simplifying the structure but reducing specificity for nucleotide-binding domains .
Pyrimidine Substituent

The pyrimidine ring in the target compound differentiates it from classical sulfonylureas. Key modifications include:

  • Amino-Phenyl Linkage: Facilitates hydrogen bonding with target proteins, as observed in pyrimidine derivatives with N–H⋯N interactions .

Pharmacological and Physicochemical Properties

Table 1: Comparative Properties of Selected Benzamide Derivatives
Compound Molecular Weight Key Functional Groups Solubility (BCS Class) Pharmacological Target
Target Compound 453.90 g/mol Pyrimidine, Ethoxy, Methyl Likely Class II* KATP channels (putative)
Glibenclamide 494.42 g/mol Sulfonylurea, Cyclohexyl Class II Pancreatic KATP channels
5-Chloro-N-(4-isopropylphenyl)-2-methoxybenzamide 318.78 g/mol Isopropylphenyl Class II/IV† Not well characterized
GLI () 494 g/mol Cyclohexylureidosulfonyl Class II Skeletal muscle KATP channels

*Predicted based on increased lipophilicity from ethoxy/methyl groups.
†Simpler structure may reduce solubility compared to sulfonylureas.

Key Findings:

Solubility and Bioavailability: The target compound’s pyrimidine substituents likely render it more lipophilic than glibenclamide, aligning with BCS Class II (low solubility, high permeability). However, its solubility may exceed that of non-pyrimidine benzamides (e.g., 5-chloro-N-(4-isopropylphenyl)-2-methoxybenzamide) due to hydrogen-bonding capacity from the amino-pyrimidine group . Glibenclamide’s sulfonylurea group contributes to poor aqueous solubility, necessitating formulation strategies like solid dispersions .

Target Specificity: Glibenclamide and GLI () are confirmed KATP channel inhibitors, with the sulfonylurea moiety critical for binding . The target compound’s pyrimidine group may alter binding kinetics.

Metabolic Stability :

  • The ethoxy group in the target compound could resist oxidative metabolism better than methoxy groups, as seen in structurally related pyrimidines .

Biological Activity

5-Chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrimidine ring and subsequent coupling reactions to attach the aromatic groups. The general synthetic route can be summarized as follows:

  • Formation of the Pyrimidine Ring : Utilizing appropriate starting materials under controlled conditions to synthesize the pyrimidine core.
  • Introduction of Ethoxy Groups : Achieved through nucleophilic substitution reactions.
  • Benzamide Formation : Amide coupling reactions finalize the structure, yielding the target compound.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) indicates that the presence of halogenated substituents enhances lipophilicity, facilitating better membrane penetration and antimicrobial efficacy .

Bacterial Strain Activity Level
Staphylococcus aureusEffective
Methicillin-resistant S. aureusHighly effective
Escherichia coliModerately effective
Candida albicansLess effective

Anticancer Potential

In vitro studies have suggested that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes crucial for cancer cell proliferation. Further research is needed to elucidate the precise pathways involved.

The biological activity is attributed to the compound's ability to bind selectively to target proteins, including enzymes and receptors involved in disease processes. This binding modulates their activity, leading to desired biological responses such as inhibition of bacterial growth or cancer cell proliferation.

Case Studies

Several case studies have explored the efficacy of similar compounds with structural variations:

  • Chloroacetamide Derivatives : A study on N-substituted chloroacetamides demonstrated significant antimicrobial properties linked to their structural features, particularly halogen substitutions .
  • Pyrimidine-Based Compounds : Research on pyrimidine derivatives has shown their potential in targeting various biological pathways, reinforcing the therapeutic promise of compounds like this compound .

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